N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound characterized by the presence of a difluorophenyl group attached to an isoxazole ring
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 3,4-difluoroaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. .
Scientific Research Applications
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a substituted phenyl group and is studied for its biological activities.
N-(4-methoxyphenylamino)-N,2-dimethylquinazoline: Known for its microtubule formation inhibition properties, this compound shares structural similarities with this compound.
N-(3,4-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Another compound with a difluorophenyl group, used in various chemical and biological studies.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYWDHBZZUZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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